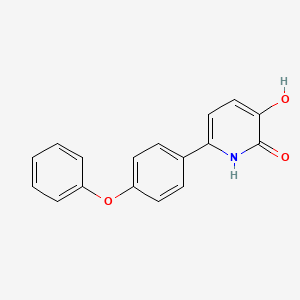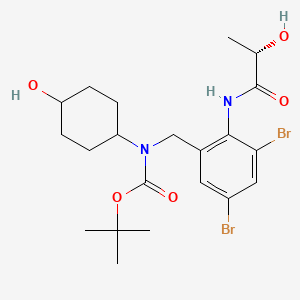
Ambroxol (L)-Lactamide tert-Butyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambroxol (L)-Lactamide tert-Butyl Carbamate is a compound that combines the properties of Ambroxol, a mucolytic agent, with the protective features of tert-Butyl Carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ambroxol (L)-Lactamide tert-Butyl Carbamate typically involves the protection of amino groups using tert-Butyl Carbamate. The process often includes the reaction of Ambroxol with di-tert-butyl dicarbonate in the presence of a base such as cesium carbonate . This reaction can be carried out under mild conditions, ensuring high yields and minimal side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ambroxol (L)-Lactamide tert-Butyl Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Ambroxol (L)-Lactamide tert-Butyl Carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its mucolytic properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ambroxol (L)-Lactamide tert-Butyl Carbamate involves the release of Ambroxol upon deprotection of the carbamate group. Ambroxol acts as a mucolytic agent by breaking down mucus in the respiratory tract, facilitating its clearance. The molecular targets include mucin proteins and pathways involved in mucus production and secretion .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Carbamate: Used as a protecting group in organic synthesis.
N-Boc-Hydroxylamine: Similar in structure and used in various synthetic applications.
Carbamic Acid tert-Butyl Ester: Another protecting group with similar properties.
Uniqueness
Ambroxol (L)-Lactamide tert-Butyl Carbamate is unique due to its combination of mucolytic properties with the protective features of tert-Butyl Carbamate. This dual functionality makes it valuable in both medicinal and synthetic chemistry applications.
Properties
Molecular Formula |
C21H30Br2N2O5 |
|---|---|
Molecular Weight |
550.3 g/mol |
IUPAC Name |
tert-butyl N-[[3,5-dibromo-2-[[(2S)-2-hydroxypropanoyl]amino]phenyl]methyl]-N-(4-hydroxycyclohexyl)carbamate |
InChI |
InChI=1S/C21H30Br2N2O5/c1-12(26)19(28)24-18-13(9-14(22)10-17(18)23)11-25(20(29)30-21(2,3)4)15-5-7-16(27)8-6-15/h9-10,12,15-16,26-27H,5-8,11H2,1-4H3,(H,24,28)/t12-,15?,16?/m0/s1 |
InChI Key |
KCXUSZAXHJPGBX-JQRITLKVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1Br)Br)CN(C2CCC(CC2)O)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


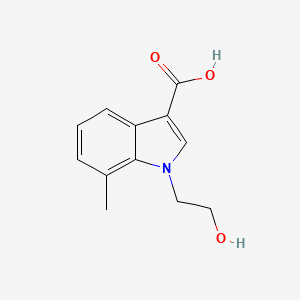

![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
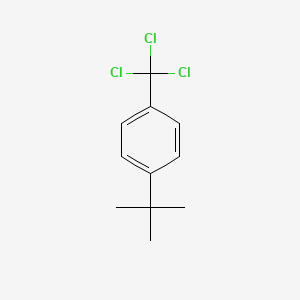
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
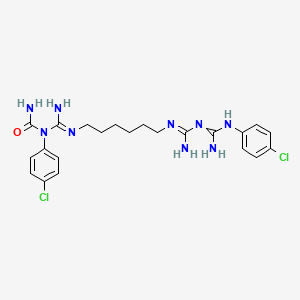
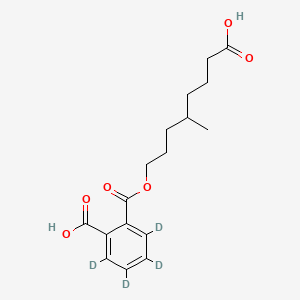
![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)

![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
